molecular formula C15H17NO4 B2379718 N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide CAS No. 1428359-93-6

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide

Cat. No.: B2379718
CAS No.: 1428359-93-6
M. Wt: 275.304
InChI Key: FKQBRZGGFDUDCJ-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide is a compound that features a furan ring, a hydroxypropyl group, and a methoxybenzamide moiety

Scientific Research Applications

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents like epoxides or halohydrins.

    Coupling with 4-methoxybenzamide: The final step involves coupling the furan derivative with 4-methoxybenzamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4 can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Tosyl chloride in the presence of a base like pyridine for tosylation reactions.

Major Products

    Oxidation: Furanones, hydroxyfuran derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Tosylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide: Unique due to the combination of furan, hydroxypropyl, and methoxybenzamide moieties.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring but lack the hydroxypropyl and methoxybenzamide groups.

    Hydroxypropyl derivatives: Compounds like hydroxypropyl cellulose share the hydroxypropyl group but lack the furan and methoxybenzamide moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13-4-2-11(3-5-13)15(18)16-8-6-14(17)12-7-9-20-10-12/h2-5,7,9-10,14,17H,6,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBRZGGFDUDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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